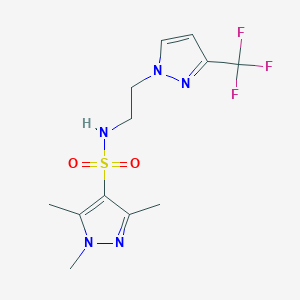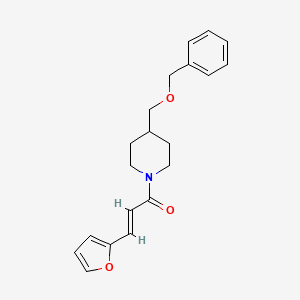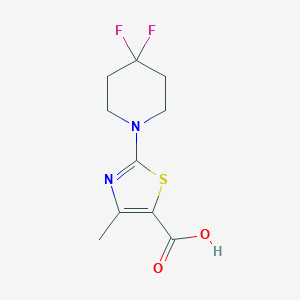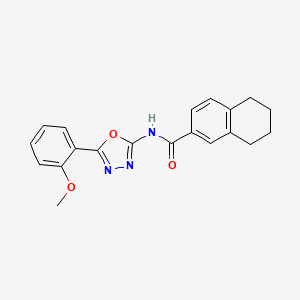
1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H16F3N5O2S and its molecular weight is 351.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclooxygenase-2 (COX-2) Inhibition
One of the prominent research applications of sulfonamide-containing 1,5-diarylpyrazole derivatives, which may include compounds structurally related to the one mentioned, is in the inhibition of cyclooxygenase-2 (COX-2). This is significant for the development of anti-inflammatory agents. Extensive structure-activity relationship (SAR) work has led to the identification of potent and selective COX-2 inhibitors, one notable example being Celecoxib, which has been used clinically for the treatment of rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).
Carbonic Anhydrase Inhibition
Research into polymethoxylated-pyrazoline benzene sulfonamides has demonstrated significant inhibitory effects on carbonic anhydrase isoenzymes, which play critical roles in various physiological processes. These compounds exhibited superior inhibitory activity compared to the reference compound acetazolamide, indicating potential applications in the development of treatments for conditions involving carbonic anhydrases (K. Kucukoglu et al., 2016).
Anticancer and Antiviral Activities
Celecoxib derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-Hepatitis C Virus (HCV) agents. These compounds, including sulfonamide derivatives, have shown promising results in inhibiting the HCV NS5B RNA-dependent RNA polymerase (RdRp), as well as demonstrating anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls (Ş. Küçükgüzel et al., 2013).
Quantum Mechanical and Spectroscopic Studies
The compound has also been a subject of quantum mechanical calculations and spectroscopic investigations to elucidate its molecular structural parameters, vibrational frequencies, and potential energy distribution. Such studies are crucial for understanding the fundamental properties of the compound and its interactions at the molecular level (P. Govindasamy & S. Gunasekaran, 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is the mitochondrial electron transport system complex II (succinic dehydrogenase complex) . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a proton gradient that drives ATP synthesis.
Mode of Action
The compound acts by inhibiting the mitochondrial electron transport system complex II . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. As a result, the energy-dependent processes in the cell are compromised, leading to cell death.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of the mitochondrial electron transport system complex II . This leads to a decrease in ATP production, disrupting energy-dependent cellular processes, and ultimately leading to cell death. The cellular effects would include energy depletion and disruption of normal cellular functions.
Analyse Biochimique
Biochemical Properties
1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide acts through the inhibition of the mitochondrial electron transport system complex II (succinic dehydrogenase complex) . This interaction disrupts the normal biochemical reactions within the pests, leading to their demise .
Cellular Effects
The compound’s effects on cells are primarily due to its disruption of the mitochondrial electron transport system . This can lead to a decrease in ATP production, affecting various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the succinic dehydrogenase complex in the mitochondrial electron transport chain . This binding inhibits the normal function of the enzyme, disrupting ATP production and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time . The compound does not readily degrade, allowing it to exert its effects on pests for an extended period .
Dosage Effects in Animal Models
Higher doses would likely result in more pronounced disruption of the mitochondrial electron transport system .
Metabolic Pathways
Given its mechanism of action, it likely interacts with enzymes involved in the mitochondrial electron transport chain .
Transport and Distribution
Given its lipophilic nature, it may be able to readily cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its mechanism of action . Here, it can bind to the succinic dehydrogenase complex and disrupt the normal function of the electron transport chain .
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5O2S/c1-8-11(9(2)19(3)17-8)23(21,22)16-5-7-20-6-4-10(18-20)12(13,14)15/h4,6,16H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGOCNAJJKERGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2937846.png)

![8-{4-[(2,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2937848.png)
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)




![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2937862.png)
![5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B2937863.png)
![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)
![N6-benzyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937867.png)
